molecular formula C8H14 B146475 Cyclooctene CAS No. 931-88-4

Cyclooctene

Cat. No.: B146475
CAS No.: 931-88-4
M. Wt: 110.2 g/mol
InChI Key: URYYVOIYTNXXBN-UPHRSURJSA-N
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Description

Cyclooctene (C₈H₁₄) is an eight-membered cyclic alkene with a single double bond. Its unique ring strain and reactivity make it valuable in organic synthesis, polymer chemistry, and catalysis. This compound is frequently employed in ring-opening metathesis polymerization (ROMP) to produce degradable polyolefins , and its epoxidation is a benchmark reaction in oxidation catalysis . Additionally, this compound derivatives, such as biphenyl this compound lignans, are bioactive components in Schisandra chinensis fruits .

Chemical Reactions Analysis

Oxidation

Cyclooctene can undergo oxidation reactions with various oxidizing agents, leading to different products.

  • With Vanadium Disilicide Catalyst: this compound oxidation with molecular oxygen can be catalyzed by vanadium disilicide (VSi₂) . The reaction rate is dependent on the concentration of tert-butyl hydroperoxide (TBHP), exhibiting first-order kinetics with respect to hydroperoxide .

    • The proposed mechanism involves the decomposition of TBHP, catalyzed by VSi₂, leading to radical formation.

    • The reaction rate relies on the concentration of reactants and the amount of catalyst .

  • With Oxo-Vanadium(IV) Schiff Base Complexes: Oxo-vanadium(IV) Schiff base complexes can catalyze this compound oxidation using tert-butyl hydroperoxide as an oxidizing agent . The solvent, temperature, reaction time, oxidant concentration, and catalyst concentration affect conversion and selectivity .

    • Chloroform, a non-coordinating solvent, yields maximum this compound conversion (98% for one complex and 93% for another) .

    • Increased temperature increases conversion, with maximum conversion at 60°C .

  • With Gold Catalysts: Gold catalysts can effect the selective epoxidation of this compound using molecular oxygen . Solubilized atomic gold clusters, stabilized by ligands from oxidized hydrocarbon products, initiate the auto-oxidation reaction .

    • These gold clusters generate initiators and propagators without directly participating in the auto-oxidation cycle .

    • The turnover frequency can reach 440 s⁻¹ .

  • Products of Oxidation: The oxidation of this compound can yield this compound oxide, 1,2-diol, α-hydroxyketone, and 2-cyclooctenone.

Reduction

This compound can be reduced to cyclooctane through hydrogenation reactions.

  • Hydrogen gas, with a palladium or platinum catalyst, is typically used for this reduction.

Epoxidation

This compound can undergo epoxidation, which involves converting the alkene to an epoxide.

  • Ruthenium-Based Catalysts: Ruthenium-based catalysts are effective in the epoxidation of this compound.

  • Non-Contact Catalysis: Gold clusters can initiate this compound epoxidation, generating cyclooctenyl peroxy and oxy radicals that act as intermediaries .

Substitution

This compound can undergo substitution reactions, especially in the presence of strong electrophiles.

  • Strong electrophiles, such as halogens, can be used for substitution reactions.

Bioorthogonal Reactions

Trans-cyclooctenes (TCOs) are used in bioorthogonal chemistry for biomedical applications due to their rapid reaction kinetics with tetrazines .

  • Reaction with Tetrazines: Trans-cyclooctenes react rapidly with tetrazines in an inverse electron-demand Diels-Alder cycloaddition . This reaction proceeds under physiological conditions without catalysts .

  • Factors Influencing Reactivity: Ring strain significantly enhances the rate of tetrazine ligation with trans-cyclooctenes . Derivatives with increased ring strain exhibit faster kinetics .

    • For example, a dioxolane-fused trans-cyclooctene exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C.

  • Stability of Trans-Cyclooctenes: Trans-cyclooctenes can undergo isomerization under certain conditions, such as high thiol concentrations . Radical inhibitors can suppress this isomerization .

Ring-Opening Metathesis Polymerization (ROMP)

This compound's behavior in Ring-Opening Metathesis Polymerization (ROMP) makes it useful for creating polymers with specific properties.

Comparison with Other Cycloalkenes

CompoundRing SizeStrainCommon Uses
Cyclohexene6LessSynthesis of adipic acid
This compound8SignificantBioorthogonal chemistry, polymer synthesis
Cyclodecene10-Exists as cis and trans isomers

This compound's capacity to stably exist as cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, distinguishes it from other cycloalkenes.

Scientific Research Applications

Chemical Biology Applications

1.1 Bioorthogonal Chemistry
Trans-cyclooctene is a key player in bioorthogonal chemistry, particularly in the context of the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC) with tetrazine derivatives. This reaction is notable for its rapid kinetics, making TCO an ideal candidate for applications such as:

  • Radiolabeling : TCO is utilized as a prosthetic group for radiolabeling biomolecules, enhancing imaging techniques in nuclear medicine .
  • Targeted Drug Delivery : TCO facilitates the selective delivery of therapeutic agents to cancer cells, improving treatment efficacy while minimizing off-target effects .
  • Pretargeted Imaging and Therapy : TCO serves as a bioorthogonal tag in pretargeted imaging strategies, allowing for precise localization of therapeutic agents within biological systems .

1.2 Antibody and Hormone Labeling
Recent studies have demonstrated the efficiency of TCO derivatives in labeling antibodies and hormones, which is crucial for tracking and understanding biological processes . The rapid reaction rates of TCO with tetrazines enable effective visualization and quantification of these biomolecules in live cells.

Industrial Applications

2.1 Polymer Production
Cyclooctene undergoes ring-opening metathesis polymerization to produce polyoctenamers, commercially known as Vestenamer. This polymer exhibits unique properties that make it suitable for various applications, including:

  • Adhesives and Sealants : Vestenamer is used in formulating high-performance adhesives due to its flexibility and adhesion properties.
  • Elastomers : The polymer's elasticity makes it valuable in producing elastomers for automotive and industrial applications .

2.2 Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its derivatives are employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance:

  • Ligands in Organometallic Chemistry : this compound acts as a ligand in various organometallic complexes, facilitating catalytic reactions such as nitrile hydration .
  • Intermediate Production : Ozonolysis of this compound yields suberic acid, which is further processed into various industrial chemicals .

Case Studies

Study Focus Findings
Bioorthogonal ProbesA study highlighted the development of amTCO, a new trans-cyclooctene derivative that improved drug-target interaction studies by providing enhanced binding affinity measurements in live cells .
Stability InvestigationsResearch on TCO stability indicated that modifications could enhance shelf-life and reactivity under physiological conditions, crucial for biomedical applications .
Polymer CharacteristicsAnalysis of polyoctenamer properties revealed its potential use in high-performance materials due to its unique mechanical properties compared to traditional polymers .

Mechanism of Action

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

    Cyclohexene: Cyclohexene has a six-membered ring and is less strained compared to this compound. It is commonly used in the synthesis of adipic acid.

    Cyclodecene: Cyclodecene has a ten-membered ring and exists as both cis and trans isomers.

Uniqueness of this compound: this compound’s unique ability to exist stably as both cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, sets it apart from other cycloalkenes .

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

Hydrogenation and Epoxidation

Cyclooctene exhibits distinct reactivity compared to other alkenes in transfer hydrogenation and epoxidation (Table 1):

Substrate Reaction Type Catalyst Conversion (%) Selectivity (%) Key Findings
This compound Transfer hydrogenation Ru(II) complexes 100 N/A Full conversion at 1.0 mol% Ru; superior to trans-β-methylstyrene
trans-β-Methylstyrene Transfer hydrogenation Ru(II) complexes ~50 N/A Lower reactivity due to steric hindrance
This compound Epoxidation Co(tdc)(bipy) MOF 42 53 (epoxide) Co > Cu > Zn in conversion; selectivity influenced by metal Lewis acidity
This compound Epoxidation Hierarchical TS-1 zeolite 98 >90 Enhanced activity vs. conventional TS-1 due to improved diffusion
1-Octene Epoxidation Hierarchical TS-1 zeolite ~50 >90 Linear structure avoids diffusion limitations

Key Insights :

  • This compound’s larger kinetic diameter (~6.2 Å) makes it sensitive to catalyst pore structure, unlike linear alkenes (e.g., 1-octene) .
  • Ru(II) complexes achieve full hydrogenation of this compound, outperforming Ir and Os analogues .

Autoxidation Pathways

This compound autoxidizes to form epoxides via HOO• intermediates, similar to styrene and norbornene. However, its tunneling-corrected elimination rate (13 s⁻¹ at 70°C) is faster than norbornene (0.56 s⁻¹), reflecting lower activation barriers .

Performance in Polymerization

This compound’s ring strain and functionalizability enable diverse copolymer architectures (Table 2):

Monomer Pair Catalyst Polymer Properties Applications
This compound + Norbornene Grubbs Ru–carbene High molar weight; thermal stability (Tg ~80°C) Gas-separation membranes
This compound + Ethylene Half-titanocenes Tunable Tg (20–120°C); transparency Optical materials
This compound + Disulfide ROMP Degradable via disulfide cleavage; low disulfide content Sustainable packaging
Fluorinated Norbornene + this compound Grubbs catalyst Enhanced gas permeability (CO₂/N₂ selectivity ~25) Gas transport

Key Insights :

  • This compound’s copolymerization with norbornene leverages the latter’s higher ring strain for sequential ROMP .
  • Ethylene/cyclooctene copolymers exhibit superior thermal properties compared to cycloheptene- or tricyclononene-based analogues .

Solvent and Catalyst Interactions

This compound’s epoxidation efficiency varies with solvent polarity (Table 3):

Solvent Catalyst System Epoxide Yield (%) Reason
CCl₄ IUST-1 + NH₄VO₃ 99.8 Non-polar environment avoids catalyst site competition
CH₃CN IUST-1 + NH₄VO₃ 0 Polar solvent blocks oxidant coordination to catalyst
iPrOH Ru(II)/Ir(III)/Os(II) 100 (hydrogenation) Alcohol solvent facilitates hydrogen transfer

Key Insights :

  • Non-polar solvents (e.g., CCl₄) optimize this compound epoxidation by minimizing solvent-catalyst interactions .

Biological Activity

Cyclooctene (COE) is a cyclic alkene that has garnered significant attention in the fields of organic chemistry and biochemistry due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its applications in bioorthogonal chemistry, stability under various conditions, and potential therapeutic uses.

Structural Characteristics

This compound is characterized by its eight-membered ring structure, which introduces significant ring strain. This strain contributes to its high reactivity, particularly in cycloaddition reactions. The trans-cyclooctene (TCO) isomer is particularly notable for its enhanced reactivity compared to other cyclic alkenes due to its unique electronic configuration and conformation.

Reactivity in Bioorthogonal Chemistry

One of the most prominent applications of this compound derivatives is in bioorthogonal chemistry, where they serve as reactive partners for labeling biomolecules without interfering with biological processes.

  • Trans-Cyclooctene (TCO) : TCO exhibits remarkable reactivity towards tetrazines in inverse electron-demand Diels-Alder reactions, making it a valuable tool for labeling proteins and other biomolecules in living systems. Studies have shown that TCO's reactivity is approximately seven times greater than that of cis-cyclooctene (CCO), highlighting its utility in rapid labeling applications .

Table 1: Reactivity Comparison of this compound Isomers

IsomerReactivity (relative to TCO)Key Applications
Trans-Cyclooctene (TCO)1Protein labeling, drug delivery
Cis-Cyclooctene (CCO)0.14Less reactive, limited applications

Stability and Isomerization

The stability of this compound derivatives under physiological conditions is critical for their application in biological systems. Research indicates that TCO can undergo isomerization in the presence of thiols, which are abundant in biological systems. For instance, a study demonstrated that TCO isomerized rapidly when mixed with mercaptoethanol but showed significantly reduced isomerization rates when treated with Trolox, a radical scavenger .

Case Study: Isomerization Dynamics

A controlled experiment involving a 30 mM solution of TCO mixed with thiols revealed that isomerization occurred at varying rates over time. After 18.5 hours, 100% of the cis-isomer was detected without Trolox, while less than 5% conversion was observed with Trolox present .

Catalytic Applications

This compound also plays a role in catalytic processes, particularly in oxidation reactions. For example, studies have shown that this compound can be oxidized using molecular oxygen in the presence of catalysts like vanadium silicide (VSi2). The reaction kinetics indicate a first-order dependence on hydroperoxide concentration, suggesting potential pathways for industrial applications .

Table 2: Catalytic Oxidation of this compound

CatalystReaction ConditionsConversion Rate (%)
VSi2Oxygen atmosphere, TBHP as initiatorLinear increase with TBHP concentration
Aqueous H2O2Fluorinated glycerol derivativesHigh catalytic activity reported

Therapeutic Potential

In recent studies, this compound derivatives have been explored for their potential therapeutic applications. For instance, amTCO—a new derivative—has been developed for studying drug-target interactions in cells. This compound demonstrated enhanced binding affinities for indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy . The ability to visualize IDO1 activity using amTCO highlights the compound's potential as a tool for drug development.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing functionalized cyclooctene derivatives, and how are reaction efficiencies optimized?

  • Methodological Answer : Functionalization typically involves palladium-catalyzed etherification (e.g., using this compound trichloroimidate reagents with Lewis acids like TfOH at low temperatures) or epoxidation via hydrogen peroxide catalyzed by iron porphyrins. Efficiency is optimized by adjusting solvent polarity (e.g., chlorobenzene for dilution effects), temperature (-35°C to 80°C), and ligand substitution (e.g., methoxide ligands enhance catalytic activity). Reaction progress is tracked via GC-MS or NMR .

Q. How is this compound epoxidation typically monitored and quantified in catalytic studies?

  • Methodological Answer : Epoxidation kinetics are quantified using gas chromatography (GC) for this compound oxide yield and <sup>1</sup>H NMR for hydrogen peroxide consumption. Competitive experiments (e.g., cyclohexene vs. This compound) employ reactivity ratios (P = -dM1/dM2) to compare relative rates. Autocatalysis models (power law) are applied to fit rate constants and activation energies (e.g., 343–373 K range) .

Q. What characterization techniques are critical for analyzing this compound-metal complexes?

  • Methodological Answer : X-ray crystallography resolves structural asymmetries in η<sup>6</sup>-arene coordination, while NMR detects dynamic ligand behavior (e.g., this compound disorder). UV-vis spectroscopy identifies catalyst oxidation states (e.g., Fe(III) hydroperoxide intermediates). Purity of new complexes is confirmed via elemental analysis and mass spectrometry .

Advanced Research Questions

Q. How do electronic effects of catalyst substituents influence the mechanism and selectivity of this compound epoxidation?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO2 on oxidorhenium(V) complexes) enhance epoxidation turnover numbers (TON = 40 vs. 30 for –OMe groups) by stabilizing electrophilic intermediates. Mechanistic studies combine UV-vis spectroscopy (to track iron(IV) π-radical cations) and kinetic isotope effects to distinguish heterolytic vs. homolytic O–O cleavage pathways .

Q. What experimental strategies resolve contradictions in reported this compound reactivity data under varying conditions (e.g., temperature, solvent polarity)?

  • Methodological Answer : Controlled competitive experiments (e.g., ethanethiol addition to this compound vs. cyclohexene) isolate variables like [ethanethiol]/[olefin] ratios and solvent nanodomains (ACN/water hybrids). Statistical tools (e.g., angular/radial distribution functions) correlate solvation structure with reactivity. Discrepancies are addressed by normalizing data to reference conditions (e.g., R = 3.21 in chlorobenzene) .

Q. How can computational modeling complement experimental studies of this compound reaction mechanisms?

  • Methodological Answer : Density functional theory (DFT) calculates transition-state energies for epoxidation pathways, while molecular dynamics (MD) simulations predict solvent interactions (e.g., ACN/water nanodomains). Combined with kinetic isotope effects, models validate proposed intermediates (e.g., iron(IV) oxo species) and explain deviations from Arrhenius behavior at high temperatures .

Q. Methodological Frameworks

Q. How to design a robust kinetic study for this compound oxidation?

  • Framework :

Variable Control : Fix [olefin]/[oxidant] ratios (e.g., 1:3 for TBHP) while varying temperature (343–373 K).

Analytical Tools : Use GC-MS for product distribution (epoxide, hydroperoxide) and <sup>1</sup>H NMR for peroxide decay.

Model Fitting : Apply power-law kinetics to identify autocatalytic effects; derive activation energies via Eyring plots.

Validation : Compare with competitive experiments (e.g., cyclohexene as internal standard) .

Q. What criteria ensure a well-formulated research question in this compound chemistry?

  • Framework :

  • Clarity : Specify variables (e.g., "How does solvent polarity affect this compound epoxidation TON?").
  • Feasibility : Ensure access to analytical tools (GC-MS, NMR) and catalysts (e.g., F20TPPFe(III)).
  • Originality : Address gaps (e.g., "Why does this compound oxide partition into organic nanodomains in hybrid solvents?").
  • Ethics : Follow safety protocols for handling peroxides (e.g., TBHP) and chlorinated solvents .

Q. Tables for Key Data

Table 1 : Reactivity of this compound vs. Cyclohexene with Ethanethiol (R = 3.21, Chlorobenzene)

ParameterThis compoundCyclohexene
Relative Reactivity (P)1.00.97
Temperature EffectP ↓ with ↑TP ↓ with ↑T
Source

Table 2 : Catalytic Performance of Oxidorhenium(V) Complexes in Epoxidation

ComplexSubstituentTON (this compound Oxide)
cis-4–H40
trans-4–H30
3c–NO258
Source

Properties

IUPAC Name

cyclooctene
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InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-
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InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N
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Canonical SMILES

C1CCCC=CCC1
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Isomeric SMILES

C1CCC/C=C\CC1
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Molecular Formula

C8H14
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Related CAS

25267-51-0, 28603-38-5
Record name Cyclooctene, homopolymer
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Record name Cyclooctene, (1Z)-, homopolymer
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DSSTOX Substance ID

DTXSID20883615
Record name Cyclooctene, (1Z)-
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Molecular Weight

110.20 g/mol
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Cyclooctene, (1Z)-
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Record name cis-Cyclooctene
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Vapor Pressure

4.5 [mmHg]
Record name Cyclooctene
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CAS No.

931-87-3, 931-88-4
Record name cis-Cyclooctene
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Record name CYCLOOCTENE
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Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Cyclooctene
Cyclooctene
Cyclooctene
Cyclooctene
Cyclooctene
Cyclooctene

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